[1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine
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Overview
Description
[1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine: is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with significant electronic properties. This unique combination makes the compound of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine typically involves the reaction of adamantane derivatives with thiophene derivatives. One common method is the reaction of 1-adamantylamine with thiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods: This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or amine functionalities, potentially leading to the formation of secondary or tertiary amines.
Substitution: The adamantane and thiophene rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: In biological research, the compound can be used as a probe to study the interactions of adamantane and thiophene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: The adamantane moiety is known for its antiviral properties, while thiophene derivatives have shown promise in anti-inflammatory and anticancer research .
Industry: In the industrial sector, the compound can be used in the development of new materials with unique electronic properties, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of [1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine depends on its specific application. In biological systems, the adamantane moiety may interact with viral proteins, inhibiting their function, while the thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-ethylamine, which are used in organic synthesis and medicinal chemistry.
Uniqueness: The uniqueness of [1-(Adamantan-1-YL)ethyl][(thiophen-2-YL)methyl]amine lies in its combination of the adamantane and thiophene moieties. This dual functionality allows it to exhibit properties and reactivity that are not observed in compounds containing only one of these moieties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H25NS |
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Molecular Weight |
275.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C17H25NS/c1-12(18-11-16-3-2-4-19-16)17-8-13-5-14(9-17)7-15(6-13)10-17/h2-4,12-15,18H,5-11H2,1H3 |
InChI Key |
GOEUMOGGECTUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CS4 |
Origin of Product |
United States |
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